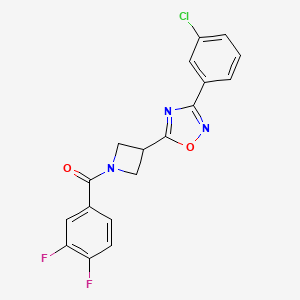

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Description

The compound "(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone" is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 3-chlorophenyl group and an azetidine (4-membered nitrogen-containing ring) substituted with a 3,4-difluorophenyl ketone. Key structural attributes include:

- 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity, often utilized in medicinal chemistry for its pharmacokinetic advantages .

- Halogenated aromatic groups: The 3-chlorophenyl and 3,4-difluorophenyl moieties may enhance lipophilicity and influence interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name |

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N3O2/c19-13-3-1-2-10(6-13)16-22-17(26-23-16)12-8-24(9-12)18(25)11-4-5-14(20)15(21)7-11/h1-7,12H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOMNVBDTYXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.76 g/mol. The structure features an azetidine ring connected to a 1,2,4-oxadiazole moiety and difluorophenyl group, which may influence its biological properties.

Anticancer Activity

Research has indicated that compounds containing the azetidine and oxadiazole frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidinone can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and others . In vitro assays demonstrated that these compounds can inhibit cell proliferation and promote cell death through various pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Azetidinone Derivative | MCF-7 | 10.5 | Induces apoptosis via caspase activation |

| Azetidinone Derivative | SKBR3 | 8.3 | Inhibits cell cycle progression |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, certain derivatives have shown inhibitory activity against monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. The inhibition assays revealed promising IC50 values for selected derivatives:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6b | MAO-A | 0.060 ± 0.002 |

| 6c | MAO-B | 0.241 ± 0.011 |

These findings suggest that the compound may have potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels .

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, particularly at the G1/S transition.

- Enzyme Inhibition : By inhibiting specific enzymes like MAO-A and MAO-B, it could alter neurotransmitter dynamics in the brain.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone:

- A study on azetidinone derivatives showed significant cytotoxic effects against human breast cancer cell lines with an emphasis on structural modifications enhancing potency .

- Another investigation highlighted the role of oxadiazole-containing compounds in inhibiting tumor growth in xenograft models, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone

This compound shares a chlorophenyl group and 1,2,4-oxadiazole but differs in critical regions:

- Substituent Position: 4-Chlorophenyl vs. 3-Chlorophenyl in the target compound.

- Ring System : Pyrrolidine (5-membered) vs. azetidine (4-membered). The larger ring reduces strain but increases conformational flexibility, which could diminish binding selectivity.

- Additional Heterocycle : A triazole ring in the analogue introduces additional hydrogen-bonding sites, which may improve solubility but reduce metabolic stability compared to the target’s azetidine-fluorophenyl system.

Pesticide Compounds with Triazole/Oxadiazole Motifs

Compounds like metconazole and triticonazole (triazole-containing agrochemicals) highlight the prevalence of nitrogen-rich heterocycles in bioactive molecules.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural features is presented below:

*Predicted using fragment-based methods; actual values require experimental validation.

Research Findings and Methodological Considerations

Similarity Assessment Methods

Compound similarity is typically evaluated using:

- Tanimoto Coefficient : Measures structural overlap using molecular fingerprints.

- Pharmacophore Modeling : Identifies critical functional groups (e.g., oxadiazole, halogens) for activity.

- 3D Shape Matching : Relevant for rigid molecules like the target compound due to azetidine’s conformational constraints.

Minor structural changes (e.g., fluorine substitution, ring size) can drastically alter bioactivity despite high similarity scores, underscoring the need for multi-parameter comparisons .

Challenges in Property Measurement

While CMC (Critical Micelle Concentration) data for quaternary ammonium compounds () illustrates methodological consistency in property determination , extrapolating such approaches to the target compound would require validation due to differences in polarity and aggregation behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.